molecular formula C11H17ClN4O4 B1463248 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride CAS No. 1193389-42-2

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride

Cat. No. B1463248
M. Wt: 304.73 g/mol
InChI Key: CJIFOBAJLOPRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a piperidine ring and two carboxylate groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the piperidine ring, and the carboxylate groups. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate groups could make the compound highly polar and soluble in water .

Scientific Research Applications

Synthesis and Molecular Structure

Research into s-triazine derivatives incorporating piperidine moieties has led to the synthesis of new compounds with detailed molecular structure investigations. Such studies offer insights into the intermolecular interactions and electronic properties of these compounds, highlighting their significance in the development of novel materials with potential applications in various scientific fields (Shawish et al., 2021).

Antineoplastic Activity

The evaluation of triazole derivatives against cancer models, such as Dalton’s Lymphoma Ascitic in mice, showcases the potential antineoplastic properties of these compounds. This points towards their application in developing new cancer therapies, emphasizing the role of triazole derivatives in medicinal chemistry (Arul & Smith, 2016).

Enzyme Inhibition

The study of triazole derivatives as enzyme inhibitors, particularly against xanthine oxidase, demonstrates their potential in treating diseases related to oxidative stress and metabolic disorders. This research indicates the utility of these compounds in discovering novel therapeutic agents (Yagiz et al., 2021).

Antifungal Agents

The development of novel triazine compounds with significant antifungal activity presents an opportunity for the creation of new antifungal therapies. Such research is crucial in addressing the growing problem of fungal resistance to existing medications (Sangshetti & Shinde, 2010).

Heterocyclic Chemistry

Investigations into the synthesis of heterocyclic compounds involving triazole and piperidine rings contribute to the expansion of knowledge in heterocyclic chemistry. These studies are essential for the discovery of new compounds with potential applications in drug development and material science (Watanabe et al., 1993).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

dimethyl 1-piperidin-4-yltriazole-4,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.ClH/c1-18-10(16)8-9(11(17)19-2)15(14-13-8)7-3-5-12-6-4-7;/h7,12H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIFOBAJLOPRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2CCNCC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
Reactant of Route 5
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.